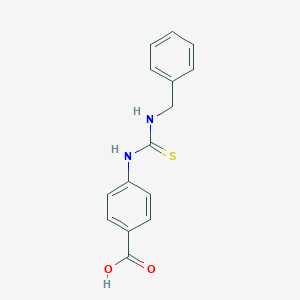

4-(3-Benzyl-thioureido)-benzoic acid

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >43 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-(benzylcarbamothioylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c18-14(19)12-6-8-13(9-7-12)17-15(20)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19)(H2,16,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEAKQZPSSALVKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354787 |

Source

|

| Record name | 4-(3-Benzyl-thioureido)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49643295 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

109310-93-2 |

Source

|

| Record name | 4-(3-Benzyl-thioureido)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic analysis of 4-(3-Benzyl-thioureido)-benzoic acid derivatives

An In-depth Technical Guide to the Spectroscopic Analysis of 4-(3-Benzyl-thioureido)-benzoic Acid Derivatives

Executive Summary

This technical guide offers a comprehensive exploration of the essential spectroscopic techniques for the structural elucidation and characterization of this compound and its derivatives. These compounds, featuring a versatile structure with benzoic acid, thiourea, and benzyl moieties, are of significant interest in medicinal chemistry and materials science.[1][2][3] This document provides senior application scientists, researchers, and drug development professionals with the foundational principles, detailed experimental protocols, and in-depth spectral interpretation strategies for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). By integrating data from these orthogonal techniques, this guide establishes a robust, self-validating framework for unambiguous molecular characterization.

Introduction: The Significance of Benzyl-thioureido-benzoic Acid Derivatives

This compound is a multifaceted molecule that serves as a valuable building block in organic synthesis.[2] Its structure combines three key functional groups: a carboxylic acid, a thiourea linkage, and a benzyl group. This unique combination provides multiple reactive sites, making it a precursor for a wide array of heterocyclic compounds and complex organic molecules.[2] Derivatives of this core structure have been investigated for a range of biological activities, including as potential enzyme inhibitors, antimicrobial agents, and anticancer therapeutics, highlighting the critical need for precise and reliable analytical methods to confirm their identity, purity, and structural integrity.[1][4][5]

This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are not just followed, but understood. By grounding every claim in authoritative sources and presenting data in a clear, comparative format, we aim to provide a trustworthy and expert-level resource for professionals in the field.

Caption: General synthesis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound derivatives, both ¹H and ¹³C NMR are indispensable.

Expertise & Causality: Experimental Choices

The choice of solvent is critical for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred over chloroform (CDCl₃) for this class of compounds. This is because the acidic protons of the carboxylic acid (-COOH) and the thiourea (-NH) groups are less prone to rapid exchange in DMSO-d₆, resulting in sharper, more easily identifiable signals.[6] Tetramethylsilane (TMS) is used as an internal standard, with its signal set to 0.00 ppm, providing a universal reference point.[7]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, particularly for the aromatic regions.[7]

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically adequate.

-

D₂O Exchange: To confirm the identity of -NH and -COOH protons, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H spectrum. The signals corresponding to these exchangeable protons will disappear or significantly diminish.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are often necessary due to the lower natural abundance of ¹³C and its longer relaxation times.

Caption: Standard workflow for NMR analysis.

Spectral Interpretation

The power of NMR lies in its predictable chemical shifts. The following table summarizes the expected signals for the parent compound, this compound.

| ¹H NMR Data (Typical Shifts in DMSO-d₆) | ¹³C NMR Data (Typical Shifts in DMSO-d₆) |

| Chemical Shift (ppm) | Assignment |

| ~12.9 | Singlet, 1H, -COOH |

| ~11.9 | Singlet, 1H, -NH- (adjacent to Benzyl) |

| ~11.1 | Singlet, 1H, -NH- (adjacent to Phenyl) |

| 7.9 - 8.0 | Multiplet, 2H, Aromatic (Benzoic acid) |

| 7.2 - 7.4 | Multiplet, 7H, Aromatic (Benzyl & Benzoic acid) |

| ~4.8 | Doublet, 2H, -CH₂- (Benzyl) |

Note: Chemical shifts are approximate and can vary based on substitution patterns and solvent.[4][8][9][10]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Causality: Experimental Choices

The KBr (potassium bromide) pellet method is a common and effective technique for analyzing solid samples.[11] KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and provides a non-interacting matrix for the sample. This avoids solvent peaks that could obscure important regions of the spectrum.

Experimental Protocol: FTIR

-

Sample Preparation: Grind a small amount (1-2 mg) of the dry sample with ~100 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a thin, transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. An air background spectrum should be collected first.

Caption: Standard workflow for UV-Vis spectroscopy.

Spectral Interpretation

Thiourea derivatives typically exhibit characteristic absorption bands in the UV region.

| Typical UV-Vis Absorption Maxima (λₘₐₓ) | | :--- | :--- | | Wavelength Range (nm) | Electronic Transition | | ~230 - 250 | n→π* (involving non-bonding electrons on sulfur) [12][13]| | ~290 - 310 | π→π* (associated with the thiocarbonyl and aromatic systems) [1]|

The presence of aromatic rings and the thiourea moiety leads to a conjugated system, resulting in these distinct absorption bands. The exact λₘₐₓ values can be influenced by the specific substituents on the aromatic rings.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation pattern.

Expertise & Causality: Experimental Choices

Electron Impact (EI) is a common ionization method that uses high-energy electrons to ionize the sample molecule, forming a molecular ion (M⁺•). This high energy often causes the molecular ion to break apart into smaller, characteristic fragments, providing a structural fingerprint.

Experimental Protocol: MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source.

-

Mass Analysis: Separate the resulting positively charged ions (the molecular ion and fragment ions) based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Caption: General workflow for Mass Spectrometry.

Spectral Interpretation

For this compound (MW = 286.35), the mass spectrum will provide two key pieces of information.

-

Molecular Ion Peak (M⁺•): The peak with the highest m/z value should correspond to the intact molecular ion. For the parent compound, this would be at m/z = 286.

-

Fragmentation Pattern: The fragmentation of thiourea compounds is often charge-directed. [14]Common fragmentation pathways for this structure include:

| Common Fragments in Mass Spectrometry | | :--- | :--- | | m/z Value | Likely Fragment Identity | | 286 | [M]⁺•, Molecular Ion | | 121 | [C₇H₅O₂]⁺, Benzoic acid fragment | | 91 | [C₇H₇]⁺, Tropylium ion (from benzyl group) | | 77 | [C₆H₅]⁺, Phenyl cation |

The tropylium ion at m/z 91 is a very common and stable fragment resulting from the rearrangement and cleavage of the benzyl group and is a strong indicator of its presence. [15]Cleavage on either side of the thiourea core is also expected. [16][17]

Integrated Analysis: A Holistic Approach to Structure Confirmation

No single technique provides a complete picture. The true power of spectroscopic analysis lies in integrating the data from multiple methods to build an unassailable structural confirmation.

Caption: Integrated data confirms the final structure.

A proposed structure for a this compound derivative is validated as follows:

-

MS confirms the correct molecular weight. The presence of a peak at m/z 91 strongly suggests a benzyl group.

-

FTIR confirms the presence of the key functional groups: N-H (thiourea), C=O (carboxylic acid), and aromatic rings.

-

UV-Vis shows electronic transitions consistent with the conjugated thiourea and aromatic systems.

-

¹H and ¹³C NMR provide the definitive blueprint, showing the exact number and type of protons and carbons and their connectivity, confirming the arrangement of the benzyl, thiourea, and benzoic acid moieties.

Conclusion

The spectroscopic characterization of this compound derivatives is a systematic process that relies on the synergistic application of NMR, FTIR, UV-Vis, and Mass Spectrometry. Each technique provides a unique and essential piece of the structural puzzle. By understanding the principles behind each method, making informed experimental choices, and carefully interpreting the resulting data, researchers can confidently determine and validate the structure of these important compounds, paving the way for their further development in scientific and pharmaceutical applications.

References

- SIELC Technologies. (n.d.). UV-Vis Spectrum of Thiourea.

- Abdel-Wahab, B. F., et al. (2020). Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes. PMC - NIH.

- Khan, K. M., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. PMC.

- Aydın, F., et al. (2010). Spectroscopic Studies and Structure of 4-(3-Benzoylthioureido)benzoic Acid. Request PDF.

- Royal Society of Chemistry. (n.d.). Supplementary Information.

- ResearchGate. (n.d.). UV Spectra of a urea, b thiourea, c 0.5 TUZC, d 0.66 TUZC, e 0.75 TUZC....

- JETIR. (n.d.). Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals.

- MDPI. (n.d.). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies.

- IOSR Journal. (n.d.). Spectroscopic study on Thiourea and Thiosemicarbazide in Non-aqueous media.

- Benchchem. (n.d.). Technical Support Center: 1-(4-Acetylphenyl)-3-benzylthiourea Characterization.

- Rasayan Journal of Chemistry. (n.d.). OPTICAL AND CONDUCTIVITY ANALYSIS OF THIOUREA SINGLE CRYSTALS.

- ResearchGate. (n.d.). Matrix and ab initio infrared spectra of thiourea and thiourea-d4.

- The Chemical Synthesis Potential of this compound. (2025).

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- IJARSCT. (n.d.). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.

- Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry.

- ChemicalBook. (n.d.). Benzoic acid(65-85-0) 1H NMR spectrum.

- Falvo, F., et al. (2012). Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. Request PDF.

- Chemguide. (n.d.). mass spectra - fragmentation patterns.

- ResearchGate. (n.d.). FTIR spectrum of thiourea.

- Semantic Scholar. (2012). Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory.

- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.

- HSC Chemistry. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns. YouTube.

- ResearchGate. (n.d.). Laser ionization mass spectrum of benzoic acid and benzyl alcohol....

Sources

- 1. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. faculty.fiu.edu [faculty.fiu.edu]

- 9. Benzoic acid(65-85-0) 1H NMR [m.chemicalbook.com]

- 10. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. mdpi.com [mdpi.com]

- 12. UV-Vis Spectrum of Thiourea | SIELC Technologies [sielc.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to 4-(3-Benzyl-thioureido)-benzoic Acid for Advanced Research

This guide provides a comprehensive overview of the physical and chemical properties of 4-(3-Benzyl-thioureido)-benzoic acid, tailored for researchers, scientists, and professionals in drug development. The content herein is structured to deliver not just data, but actionable insights grounded in established chemical principles. While specific experimental data for this compound is not extensively available in public literature, this document compiles expected properties and detailed methodologies based on the well-understood chemistry of its constituent functional groups and data from closely related analogues.

Molecular and Physicochemical Profile

This compound (CAS No. 109310-93-2) is a derivative of benzoic acid featuring a benzyl-substituted thiourea moiety at the para position.[1][2][3] This structure confers a unique combination of properties, making it a molecule of interest in medicinal chemistry and materials science.[1][3]

Structural and Basic Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄N₂O₂S | [4] |

| Molecular Weight | 286.35 g/mol | [1] |

| IUPAC Name | 4-(3-benzylthioureido)benzoic acid | N/A |

| CAS Number | 109310-93-2 | [1][2][3][4] |

Expected Physicochemical Characteristics

The properties listed below are predicted based on the analysis of structurally similar compounds and the constituent functional groups.

| Property | Expected Value/Characteristic | Rationale and Comparative Insights |

| Melting Point | Expected to be a crystalline solid with a relatively high melting point, likely in the range of 200-240 °C. | Structurally related N-benzoylthioureido benzoic acid derivatives exhibit melting points in this range.[5] The presence of hydrogen bonding donors (N-H, O-H) and acceptors (C=O, C=S) contributes to a stable crystal lattice. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents such as DMSO, DMF, and alcohols. | The carboxylic acid group provides some aqueous solubility, particularly at higher pH, but the aromatic rings and thiourea moiety impart significant hydrophobicity.[6] Thiourea derivatives generally show good solubility in polar aprotic solvents. |

| pKa | Estimated to be around 4-5. | The pKa of benzoic acid is approximately 4.2.[7] The electron-donating nature of the thioureido group at the para position may slightly increase the pKa compared to unsubstituted benzoic acid. |

Synthesis and Purification

The synthesis of this compound can be achieved through a straightforward and robust reaction between 4-aminobenzoic acid and benzyl isothiocyanate. This method is analogous to the synthesis of other N-aroyl/alkyl-N'-aryl thiourea derivatives.[8]

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound.

Materials:

-

4-Aminobenzoic acid

-

Benzyl isothiocyanate

-

Acetone (anhydrous)

-

Ethanol

-

Deionized water

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-aminobenzoic acid (1 equivalent) in anhydrous acetone.

-

Addition of Isothiocyanate: To the stirring solution, add benzyl isothiocyanate (1 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. The product is expected to precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

-

Filtration: Collect the crude product by vacuum filtration and wash with a small amount of cold acetone or diethyl ether to remove any unreacted starting materials.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture, to obtain the pure this compound as a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C.

Spectroscopic and Structural Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and structural elucidation of this compound. The following data are predicted based on the known spectral properties of its constituent functional groups.

Expected Spectral Data

| Technique | Expected Key Signals |

| ¹H NMR | - Carboxylic Acid Proton (-COOH): A broad singlet typically downfield (> 10 ppm).- Thiourea Protons (-NH-): Two distinct singlets or broad signals in the range of 8-12 ppm.- Aromatic Protons: Doublets for the protons on the benzoic acid ring (para-substitution pattern) and multiplets for the protons of the benzyl group's phenyl ring.- Methylene Protons (-CH₂-): A singlet or doublet (depending on coupling with the adjacent NH) around 4.5-5.0 ppm. |

| ¹³C NMR | - Carboxylic Carbonyl (C=O): ~165-175 ppm.- Thiourea Carbonyl (C=S): ~180-190 ppm.- Aromatic Carbons: Multiple signals in the range of 115-145 ppm.- Methylene Carbon (-CH₂-): ~45-55 ppm. |

| FT-IR (cm⁻¹) | - O-H Stretch (Carboxylic Acid): Broad band from 2500-3300 cm⁻¹.- N-H Stretch (Thiourea): Sharp peaks around 3100-3400 cm⁻¹.- C=O Stretch (Carboxylic Acid): Strong, sharp peak around 1680-1710 cm⁻¹.- C=S Stretch (Thiourea): Peak around 1100-1300 cm⁻¹.- Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry (MS) | - Molecular Ion Peak (M+H)⁺: Expected at m/z 287.08. |

Protocol for Spectroscopic Analysis

Objective: To acquire and interpret the NMR, FT-IR, and Mass Spectra of this compound.

Instrumentation:

-

400 MHz (or higher) NMR Spectrometer

-

FT-IR Spectrometer with ATR or KBr pellet press

-

High-Resolution Mass Spectrometer (e.g., ESI-TOF)

Procedure:

-

¹H and ¹³C NMR:

-

Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H and ¹³C spectra using standard parameters. For ¹³C, a DEPT experiment can be performed to aid in peak assignment.

-

-

FT-IR Spectroscopy:

-

Obtain the IR spectrum of the solid sample using either an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Scan in the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into the mass spectrometer using an electrospray ionization (ESI) source in positive ion mode.

-

Acquire the full scan mass spectrum to identify the molecular ion peak.

-

Reactivity and Stability

The chemical reactivity of this compound is dictated by its three primary functional groups: the carboxylic acid, the thiourea, and the benzyl group.[1]

Key Reactions and Stability Considerations

-

Carboxylic Acid Group: Can undergo esterification, amidation, and salt formation.[1]

-

Thiourea Group: The sulfur atom can be oxidized, and the thiourea linkage can participate in cyclization reactions to form heterocyclic compounds.[1] Thioureas can also act as ligands for metal ions.

-

Benzyl Group: The aromatic ring of the benzyl group can undergo electrophilic aromatic substitution.[1]

-

Stability: Thiourea derivatives are generally stable under normal storage conditions but can be susceptible to hydrolysis under strongly acidic or basic conditions.[5] Oxidation of the thiourea moiety is also a potential degradation pathway.

Logical Relationship Diagram of Reactivity

Caption: Reactivity profile of the core functional groups.

Biological and Pharmaceutical Relevance

Thiourea and its derivatives are recognized as privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[9] The presence of both a thiourea and a benzoic acid moiety in this compound suggests its potential as a bioactive compound.

Potential Therapeutic Applications

-

Enzyme Inhibition: The thiourea group can act as a hydrogen bond donor and acceptor, and the sulfur atom can coordinate with metal ions in enzyme active sites. Thiourea derivatives have been investigated as inhibitors of various enzymes, including carbonic anhydrases.[5]

-

Antimicrobial Activity: Many thiourea derivatives have demonstrated potent antibacterial and antifungal activities.[9]

-

Drug Discovery Scaffold: The molecule can serve as a versatile scaffold for the synthesis of more complex drug candidates through modification of its functional groups.[1]

Conclusion

This compound is a compound with significant potential in both synthetic and medicinal chemistry. This guide has provided a detailed overview of its expected physical and chemical properties, along with robust protocols for its synthesis and characterization. While specific experimental data remains to be fully documented in the scientific literature, the information presented here, based on sound chemical principles and data from analogous compounds, offers a solid foundation for researchers and drug development professionals to explore the potential of this intriguing molecule.

References

-

Abdel-Wahab, B. F., et al. (2020). Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1836-1849. [Link]

-

Aydin, F., et al. (2008). Spectroscopic Studies and Structure of 4-(3-Benzoylthioureido)benzoic Acid. Journal of the Korean Chemical Society, 52(4), 365-371. [Link]

-

Wikipedia. Benzoic acid. (n.d.). Retrieved from [Link]

-

Limban, C., et al. (2011). Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid. Molecules, 16(9), 7557-7571. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 109310-93-2 this compound AKSci 8602AC [aksci.com]

- 5. Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Benzoic acid - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid [mdpi.com]

An In-Depth Technical Guide to the Crystal Structure of Thiourea-Containing Benzoic Acid Derivatives: A Case Study of 4-(3-Benzoylthioureido)-benzoic Acid

A Note to the Reader: As a Senior Application Scientist, maintaining the highest standards of scientific integrity is paramount. An exhaustive search of the current scientific literature and crystallographic databases did not yield a publicly available, determined crystal structure for 4-(3-Benzyl-thioureido)-benzoic acid.

However, to provide a comprehensive and valuable technical guide for researchers in drug development, this whitepaper will focus on the detailed crystal structure analysis of a closely related and well-characterized analogue: 4-(3-Benzoylthioureido)-benzoic acid . The substitution of a flexible benzyl group (-CH2-Ph) with a more rigid benzoyl group (-C(=O)-Ph) introduces distinct electronic and steric properties. By examining the benzoyl derivative, we can gain significant insights into the molecular conformation, hydrogen bonding motifs, and supramolecular assembly that are characteristic of this class of compounds. This analysis will serve as an expert framework for predicting the potential structural features of the benzyl analogue and other related thiourea derivatives.

Introduction: The Significance of Thiourea Derivatives in Medicinal Chemistry

Thiourea and its derivatives are a class of organic compounds that have garnered substantial interest in the pharmaceutical industry. Their versatile chemical nature allows them to act as ligands for metal ions and participate in a variety of non-covalent interactions, most notably hydrogen bonding. These compounds are known to exist in tautomeric forms due to intramolecular proton shifts between the thioketo-sulfur and the amine-nitrogen atoms. This structural flexibility and capacity for specific molecular recognition underpins their wide range of biological activities, including their use as catalysts and in the development of novel therapeutic agents. The incorporation of a benzoic acid moiety further enhances the potential for strong and directional hydrogen bonding, making the study of their crystal structures crucial for understanding their structure-activity relationships (SAR).

Synthesis and Characterization

The synthesis of 4-(3-Benzoylthioureido)-benzoic acid is achieved through the reaction of 4-aminobenzoic acid with benzoyl isothiocyanate.

Caption: Synthetic scheme for 4-(3-Benzoylthioureido)-benzoic acid.

The resulting compound is then purified and can be characterized using a suite of spectroscopic techniques to confirm its identity prior to crystallographic analysis.

Experimental Protocol: Spectroscopic Characterization

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups. The spectrum would be expected to show N-H stretching vibrations, C=O stretching from the benzoic acid and benzoyl groups, and C=S stretching from the thiourea core.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

-

UV-Visible Spectroscopy: To analyze the electronic transitions within the molecule.

Single-Crystal X-ray Diffraction Analysis

The definitive method for determining the three-dimensional arrangement of atoms in a molecule is single-crystal X-ray diffraction.

Experimental Protocol: Single-Crystal Growth and Data Collection

-

Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a suitable solvent, such as ethanol or a solvent mixture, at room temperature. The choice of solvent is critical as it can influence the resulting crystal packing and even lead to the formation of different polymorphs.

-

Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined using full-matrix least-squares on F².

Crystallographic Data for 4-(3-Benzoylthioureido)-benzoic Acid

The crystallographic data for 4-(3-Benzoylthioureido)-benzoic acid provides a quantitative description of the crystal lattice and the arrangement of molecules within it.[1]

| Parameter | Value |

| Chemical Formula | C₁₅H₁₂N₂O₃S |

| Formula Weight | 300.33 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.969(1) |

| b (Å) | 13.039(1) |

| c (Å) | 13.504(1) |

| α (°) | 96.50(1) |

| β (°) | 92.25(1) |

| γ (°) | 94.94(1) |

| Volume (ų) | 691.0(1) |

| Z (molecules/unit cell) | 2 |

| Calculated Density (g/cm³) | 1.444 |

| R₁ [I > 2σ(I)] | 0.031 |

| wR₂ [I > 2σ(I)] | 0.081 |

Molecular and Supramolecular Structure

Molecular Conformation

The molecular structure reveals the conformation of the thiourea linkage and the relative orientations of the aromatic rings. The thiourea unit (-NH-C(S)-NH-C(O)-) is a critical determinant of the overall shape of the molecule and its ability to form hydrogen bonds. The planarity of this group and the torsion angles between the phenyl rings dictate the steric and electronic properties of the molecule.

Supramolecular Assembly and Hydrogen Bonding

The true elegance of the crystal structure is revealed in its supramolecular assembly, which is dominated by a network of hydrogen bonds. In the case of 4-(3-Benzoylthioureido)-benzoic acid, the carboxylic acid groups form classic centrosymmetric dimers via strong O-H···O hydrogen bonds. This is a very common and robust supramolecular synthon in carboxylic acids.

Furthermore, the N-H groups of the thiourea moiety act as hydrogen bond donors, while the carbonyl oxygen and thiocarbonyl sulfur atoms can act as acceptors. This leads to the formation of an extended network of intermolecular interactions that link the carboxylic acid dimers into a higher-order architecture.

Sources

Unveiling the Therapeutic Promise of 4-(3-Benzyl-thioureido)-benzoic acid: A Technical Guide to Target Identification and Validation

Foreword: The Untapped Potential of a Versatile Scaffold

In the landscape of modern drug discovery, the quest for novel chemical entities with therapeutic potential is relentless. Among the myriad of molecular scaffolds, thiourea derivatives have consistently emerged as a privileged class, demonstrating a remarkable breadth of biological activities.[1][2] This technical guide focuses on a specific, yet promising member of this family: 4-(3-Benzyl-thioureido)-benzoic acid. While its direct therapeutic applications are still under active investigation, its structural motifs—a benzyl group, a thiourea linkage, and a benzoic acid moiety—suggest a high potential for interaction with various biological targets.[3] This document serves as an in-depth exploration for researchers, scientists, and drug development professionals, providing a strategic roadmap for identifying and validating the therapeutic targets of this intriguing compound. We will delve into the mechanistic rationale behind potential targets, propose robust experimental workflows, and provide the technical details necessary to propel a comprehensive investigation into the therapeutic utility of this compound.

I. The Thiourea Scaffold: A Foundation for Diverse Bioactivity

The thiourea core is a versatile pharmacophore known to engage in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for binding to biological targets such as enzymes and receptors.[1] The diverse pharmacological activities attributed to thiourea derivatives are a testament to this versatility, with established roles as anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory agents.[4][5][6][7] The presence of the benzoic acid group in this compound adds a crucial acidic moiety that can participate in ionic interactions, further enhancing its potential for target binding.[8]

II. Primary Therapeutic Arenas and Potential Molecular Targets

Based on the extensive literature on thiourea derivatives, we can logically infer several high-probability therapeutic areas and specific molecular targets for this compound.

A. Oncology: A Multi-pronged Approach to Cancer Therapy

Thiourea-based compounds have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer.[1][9][10] The structural components of this compound suggest several plausible mechanisms of anticancer activity.

Receptor tyrosine kinases (RTKs) and protein tyrosine kinases (PTKs) are frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[9] Several thiourea derivatives have been identified as potent inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[1][9]

Key Rationale: The thiourea moiety can act as a hinge-binder, a common feature of many kinase inhibitors, by forming hydrogen bonds with the kinase hinge region. The benzyl and benzoic acid groups can occupy adjacent hydrophobic and hydrophilic pockets, respectively, contributing to binding affinity and selectivity.

Experimental Workflow for Kinase Inhibition Screening:

Caption: Workflow for identifying and validating kinase inhibition.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against EGFR.

-

Materials: Recombinant human EGFR kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer, detection antibody (anti-phosphotyrosine), HRP-conjugated secondary antibody, TMB substrate.

-

Procedure: a. Coat 96-well plates with poly(Glu, Tyr) substrate and incubate overnight at 4°C. b. Wash plates with wash buffer. c. Prepare serial dilutions of this compound in DMSO and add to the wells. d. Add recombinant EGFR kinase to the wells. e. Initiate the kinase reaction by adding ATP. f. Incubate for 1 hour at 37°C. g. Stop the reaction and wash the plates. h. Add anti-phosphotyrosine primary antibody and incubate. i. Wash and add HRP-conjugated secondary antibody. j. Wash and add TMB substrate. k. Measure absorbance at 450 nm. l. Calculate IC50 values using a suitable software.

DNA topoisomerases are essential enzymes that resolve topological stress in DNA during replication and transcription.[9][10] Their inhibition leads to DNA damage and apoptosis in rapidly dividing cancer cells. Certain thiourea derivatives have been shown to act as topoisomerase inhibitors.[9][11]

Key Rationale: The planar aromatic rings of the benzyl and benzoic acid moieties in this compound can intercalate between DNA base pairs, while the thiourea linker can interact with the topoisomerase enzyme itself, stabilizing the DNA-enzyme cleavage complex.

Experimental Workflow for Topoisomerase Inhibition Assay:

Caption: Workflow for assessing topoisomerase inhibition.

B. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer.[4] Thiourea derivatives have been investigated for their anti-inflammatory properties, often targeting key enzymes in the inflammatory pathway.[4][5][12]

COX and LOX enzymes are central to the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[4][12] Inhibition of these enzymes is a well-established anti-inflammatory strategy.

Key Rationale: The carboxylic acid group of this compound is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and can interact with the active site of COX enzymes. The overall molecular structure can also fit into the hydrophobic channel of the LOX active site.

Detailed Protocol: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

-

Objective: To determine the IC50 of this compound against 5-LOX.

-

Materials: Purified 5-LOX enzyme, arachidonic acid (substrate), assay buffer, spectrophotometer.

-

Procedure: a. Pre-incubate the 5-LOX enzyme with various concentrations of this compound. b. Initiate the reaction by adding arachidonic acid. c. Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm over time. d. Calculate the initial reaction rates. e. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

| Potential Anti-inflammatory Targets | Rationale for Investigation | Key Experimental Assays |

| Cyclooxygenase-2 (COX-2) | Thiourea derivatives have shown selective COX-2 inhibition.[13] | In vitro COX-1/COX-2 inhibition assays, Prostaglandin E2 (PGE2) measurement in cell culture. |

| 5-Lipoxygenase (5-LOX) | Some thiourea compounds are potent 5-LOX inhibitors.[4][12] | In vitro 5-LOX activity assay, Leukotriene B4 (LTB4) measurement in cell culture. |

C. Urease Inhibition: A Target for Peptic Ulcers and Urolithiasis

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[14][15] It is a key virulence factor for several pathogens, including Helicobacter pylori, the primary cause of peptic ulcers, and is also implicated in the formation of infection-induced kidney stones.[14][15] Thiourea and its derivatives are well-known urease inhibitors.[14][15][16][17]

Key Rationale: The thiourea moiety of this compound can chelate the nickel ions in the active site of urease, thereby inhibiting its catalytic activity. The benzyl and benzoic acid groups can further interact with surrounding amino acid residues to enhance binding affinity.

Detailed Protocol: In Vitro Urease Inhibition Assay (Indophenol Method)

-

Objective: To determine the IC50 of this compound against Jack bean urease.

-

Materials: Jack bean urease, urea, phenol reagent, alkali-hypochlorite solution, 96-well plates, spectrophotometer.

-

Procedure: a. In a 96-well plate, mix the urease enzyme solution with various concentrations of this compound. b. Incubate for a defined period at 37°C. c. Add urea solution to initiate the enzymatic reaction and incubate again. d. Stop the reaction and add phenol reagent followed by alkali-hypochlorite solution. e. Incubate for color development (indophenol blue). f. Measure the absorbance at 630 nm. g. Calculate the percentage of inhibition and the IC50 value.

III. Advanced Target Deconvolution Strategies

For a more unbiased approach to target identification, several advanced techniques can be employed.

-

Affinity Chromatography: Immobilize this compound on a solid support to capture its binding partners from cell lysates. The bound proteins can then be identified by mass spectrometry.

-

Thermal Proteome Profiling (TPP): This method assesses the thermal stability of proteins in the presence of a ligand. Target proteins will exhibit a shift in their melting temperature upon binding to this compound.

-

Computational Docking and Molecular Dynamics Simulations: In silico approaches can predict the binding modes and affinities of this compound with a panel of known therapeutic targets, helping to prioritize experimental validation.

IV. Conclusion and Future Directions

This compound represents a molecule of significant therapeutic potential, stemming from the well-documented and diverse bioactivities of the thiourea scaffold. This guide has outlined a rational and systematic approach to exploring its potential therapeutic targets in oncology, inflammation, and infectious disease. The proposed experimental workflows provide a solid foundation for a comprehensive investigation. Future research should focus on a multi-faceted screening approach, followed by rigorous validation of initial hits through cellular and, ultimately, in vivo models. The elucidation of the precise molecular targets of this compound will be a critical step in unlocking its full therapeutic potential and paving the way for the development of novel, targeted therapies.

V. References

-

Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies. PubMed Central. Available at: [Link]

-

Novel Thiourea Derivatives Bearing Sulfonamide Moiety as Anticancer Agents Through COX-2 Inhibition. PubMed. Available at: [Link]

-

Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Ingenta Connect. Available at: [Link]

-

Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

-

N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation. PubMed Central. Available at: [Link]

-

Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Bentham Science. Available at: [Link]

-

Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. MDPI. Available at: [Link]

-

Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. PubMed Central. Available at: [Link]

-

Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. MDPI. Available at: [Link]

-

Acute toxicity and anti-inflammatory activity of bis-thiourea derivatives. ResearchGate. Available at: [Link]

-

Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies. PubMed. Available at: [Link]

-

In vitro anti-inflammatory activity of the title urea and thiourea derivatives 11(a–k). ResearchGate. Available at: [Link]

-

Urease inhibition activities of the compounds (2a-2t) and standard inhibitor (thiourea). Semantic Scholar. Available at: [Link]

-

Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives. PubMed. Available at: [Link]

-

Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Semantic Scholar. Available at: [Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available at: [Link]

-

Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. PubMed Central. Available at: [Link]

-

Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PubMed Central. Available at: [Link]

-

Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. Available at: [Link]

-

The Role of this compound in Diagnostic Reagent Development. LinkedIn. Available at: [Link]

-

The Chemical Synthesis Potential of this compound. LinkedIn. Available at: [Link]

-

Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes. PubMed Central. Available at: [Link]

-

Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

-

New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity. ResearchGate. Available at: [Link]

-

Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. PubMed Central. Available at: [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. ijarsct.co.in [ijarsct.co.in]

- 9. Recent Developments on Thiourea Based Anticancer Chemotherapeutic...: Ingenta Connect [ingentaconnect.com]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Novel Thiourea Derivatives Bearing Sulfonamide Moiety as Anticancer Agents Through COX-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Modeling of 4-(3-Benzyl-thioureido)-benzoic Acid Interactions

Introduction

4-(3-Benzyl-thioureido)-benzoic acid is an organic molecule featuring a benzoic acid group, a thiourea linkage, and a benzyl group.[1] Thiourea derivatives are a versatile class of compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potential as inhibitors of enzymes like kinases, urease, and topoisomerases.[2][3] The inherent reactivity of its functional groups makes this compound a valuable scaffold for developing novel therapeutic agents.[1]

Computational, or in silico, modeling provides a powerful and resource-efficient paradigm for exploring the molecular interactions that underpin the biological activity of such compounds.[4] By simulating the binding of a ligand to its biological target, we can predict its affinity, understand the key intermolecular forces driving the interaction, and assess the stability of the resulting complex. This guide offers a comprehensive, step-by-step workflow for the in silico analysis of this compound, from initial structure preparation to advanced molecular dynamics and free energy calculations. The methodologies described herein are grounded in established computational biophysics principles and are designed to provide researchers with a robust framework for virtual screening and lead optimization.

For this guide, we will use a relevant biological target to illustrate the workflow. Thiourea derivatives have shown inhibitory activity against several protein kinases.[2] Therefore, we will use Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) as our exemplary target, a crucial protein in cell proliferation whose dysregulation is implicated in numerous cancers.[5]

Chapter 1: System Preparation - The Foundation of Accuracy

The fidelity of any molecular simulation is critically dependent on the quality of the initial structures of both the ligand and the protein target. This preparatory phase involves fetching, cleaning, and parameterizing the molecules to ensure they are computationally tractable and chemically accurate.

Target Protein Preparation

The three-dimensional coordinates of the target protein are the starting point. The Protein Data Bank (PDB) is the primary repository for these structures.[6]

Protocol 1: Preparing the EGFR-TK Receptor

-

Structure Selection & Retrieval:

-

Navigate to the RCSB PDB database (rcsb.org).

-

Search for a high-resolution crystal structure of human EGFR-TK. A suitable entry is PDB ID: 2GS2, which is a structure of EGFR kinase domain in complex with an inhibitor.

-

Download the structure in PDB format.

-

-

Initial Cleaning and Pre-processing: [7][8]

-

Rationale: Raw PDB files often contain non-essential molecules (e.g., crystallization agents, redundant solvent molecules) and may lack hydrogen atoms, which are crucial for accurate interaction modeling.

-

Load the PDB file into a molecular visualization tool (e.g., PyMOL, UCSF Chimera, Schrödinger Maestro).

-

Remove all water molecules, co-factors, and any co-crystallized ligands. This ensures the simulation focuses solely on the protein and our ligand of interest.

-

Inspect the protein for missing residues or chain breaks. If significant gaps exist, they may need to be modeled using tools like MODELLER or the structure may be unsuitable.

-

-

Protonation and Optimization:

-

Rationale: The ionization states of acidic and basic residues (like Asp, Glu, Lys, His) are pH-dependent and dramatically affect the electrostatic interactions in the binding site.

-

Use a dedicated tool, such as the Protein Preparation Wizard in Schrödinger Maestro or the PDB2PQR server, to add hydrogen atoms and predict the protonation states of residues at a physiological pH of 7.4.[9]

-

Perform a constrained energy minimization of the protein structure. This step relaxes any steric clashes or unfavorable geometries introduced during hydrogen addition, while keeping the backbone atoms fixed to preserve the experimentally determined conformation.

-

Ligand Preparation

The ligand, this compound, must be converted into a 3D structure and assigned appropriate atomic charges and parameters.

Protocol 2: Preparing the Ligand

-

Structure Generation:

-

Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch.

-

Convert the 2D drawing into a 3D conformation using a tool like Avogadro or the builder in Maestro.

-

Perform an initial geometry optimization using a fast method like the Merck Molecular Force Field (MMFF94).

-

-

Ligand Parameterization:

-

Rationale: Standard molecular mechanics force fields (like AMBER, CHARMM) have parameters for proteins but not for novel small molecules. Therefore, we must generate a "topology" file for the ligand, which defines its bond lengths, angles, dihedrals, and atomic charges.[10][11]

-

Tools like Antechamber (part of AmberTools) or web servers like LigParGen and SwissParam are commonly used for this purpose.[12][13] They generate parameters compatible with force fields like the General Amber Force Field (GAFF).

-

The process typically involves calculating quantum mechanical partial charges (e.g., using the AM1-BCC method) to accurately represent the molecule's electrostatic potential.[11]

-

MD Simulation Protocol (using GROMACS)

GROMACS is a widely used, high-performance engine for MD simulations. [14] Protocol 4: Running an MD Simulation of the Protein-Ligand Complex

-

System Setup:

-

Merge Coordinates: Combine the PDB files of the prepared protein and the top-ranked ligand pose into a single complex file.

-

Choose a Force Field: Select a protein force field (e.g., AMBER99SB-ILDN or CHARMM36m).

-

Generate Topology: Use the GROMACS pdb2gmx tool to generate the protein topology and gmx editconf to define a simulation box (e.g., a cubic box with a 1.0 nm distance from the protein surface).

-

Combine Topologies: Manually include the ligand topology file (generated in Protocol 2) into the main system topology file.

-

-

Solvation and Ionization:

-

Rationale: Biological interactions occur in an aqueous environment. We must explicitly model this.

-

Fill the simulation box with a chosen water model (e.g., TIP3P) using gmx solvate.

-

Add counter-ions (e.g., Na+ or Cl-) using gmx genion to neutralize the net charge of the system.

-

-

Minimization and Equilibration:

-

Rationale: The initial system is an artificial construct. We must relax it to remove steric clashes and bring it to the desired temperature and pressure before collecting data.

-

Energy Minimization: Perform a steep descent energy minimization to relax the solvent and ions around the fixed protein-ligand complex.

-

NVT Equilibration: Perform a short simulation (e.g., 100 ps) in the NVT (constant Number of particles, Volume, Temperature) ensemble to stabilize the system's temperature.

-

NPT Equilibration: Perform a longer simulation (e.g., 500 ps) in the NPT (constant Number of particles, Pressure, Temperature) ensemble to stabilize the system's pressure and density.

-

-

Production MD:

-

Once the system is equilibrated, run the production simulation for a duration sufficient to observe the desired phenomena (e.g., 50-200 nanoseconds). Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).

-

Analysis of MD Trajectories

The output of an MD simulation is a trajectory file containing thousands of "snapshots" of the system over time. Analysis of this trajectory reveals key biophysical properties. [15]

-

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position. A stable, converging RMSD plot indicates that the complex has reached equilibrium and the ligand is stably bound.

-

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues or atoms around their average position. [15]High RMSF values in the binding site can indicate flexible loops that adapt to the ligand.

-

Hydrogen Bond Analysis: Tracks the formation and lifetime of specific hydrogen bonds between the ligand and protein over the course of the simulation, identifying the most persistent and important interactions.

Chapter 4: Binding Free Energy Calculation

While docking scores provide a rough estimate of affinity, more accurate binding free energy calculations can be performed by post-processing the MD trajectory. The Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area (MM/PB(GB)SA) method is a popular choice that balances accuracy and computational cost.

MM/PBSA and MM/GBSA Principles

These methods calculate the binding free energy (ΔG_bind) by summing the molecular mechanics energy in the gas phase (ΔE_MM), the solvation free energy (ΔG_solv), and an entropic term (-TΔS). [16][17] ΔG_bind = ΔE_MM + ΔG_solv - TΔS

The calculation is performed on an ensemble of snapshots extracted from the MD trajectory. [17] Protocol 5: Calculating Binding Free Energy with g_mmpbsa

-

Extract Snapshots: From the production MD trajectory, extract a series of uncorrelated snapshots (e.g., 100-500 frames).

-

Run Calculation: Use a tool like g_mmpbsa (a GROMACS-compatible script) to perform the calculation. [18]This involves:

-

Calculating the MM energy (van der Waals and electrostatic) for the complex, receptor, and ligand.

-

Calculating the polar solvation energy using either the Poisson-Boltzmann (PB) or Generalized Born (GB) implicit solvent model.

-

Calculating the non-polar solvation energy, which is typically proportional to the solvent-accessible surface area (SASA).

-

-

Analyze Energy Contributions:

-

The final output provides an estimate of the total binding free energy.

-

Crucially, it also decomposes the energy, revealing which components (e.g., van der Waals, electrostatic, solvation) contribute favorably or unfavorably to binding. This provides invaluable insight for rational drug design.

-

| Energy Component | Average Value (kJ/mol) | Contribution |

| Van der Waals Energy | -180.5 | Favorable |

| Electrostatic Energy | -95.2 | Favorable |

| Polar Solvation Energy | +195.8 | Unfavorable |

| Non-Polar (SASA) Energy | -22.1 | Favorable |

| ΔG binding (MM/GBSA) | -102.0 | Overall Favorable |

| Table 2. Example of a decomposed binding free energy calculation for the complex. |

Conclusion

This guide has outlined a comprehensive in silico workflow for characterizing the molecular interactions of this compound with a target protein, EGFR-TK. By integrating molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can move beyond a simple prediction of binding and gain a deep, dynamic understanding of the molecular recognition process. The insights derived from these computational experiments—identifying key interacting residues, assessing the stability of the binding mode, and quantifying the energetic contributions to affinity—are instrumental in guiding the rational design and optimization of novel, more potent therapeutic agents.

References

- Adv Pharmacol. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions.

- ResearchGate. (n.d.). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes.

- Quora. (2025). What is the importance of the role of protein selection and preparation during computer aided drug design?.

- MDPI. (n.d.). Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors.

- ResearchGate. (2023). Molecular Docking Analysis of Novel Thiourea Derivatives of Naproxen with Potential Antitumor Activity.

- SpringerLink. (2023).

- YouTube. (2023). Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click.

- Walsh Medical Media. (2023). Quantitative Structure Activity Relationship and Molecular Docking Studies on a Series of Thiourea and Thiazolidine-4-Carboxylic.

- Semantic Scholar. (2022).

- Pharmacy Education. (2024). Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall.

- ResearchGate. (n.d.). In Silico Study of Thiourea Derivatives as Potential Epidermal Growth Factor Receptor Inhibitors.

- ResearchGate. (2022). (PDF)

- Oxford Academic. (n.d.). Enlighten2: molecular dynamics simulations of protein–ligand systems made accessible.

- Pharmacy Education. (n.d.). Synthesis and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of.

- PubMed. (2021).

- HBP Brain Simulation Platform. (n.d.).

- University of Virginia. (n.d.). Protein-Ligand Complex - MD Tutorials.

- ResearchGate. (2025).

- ACS Publications. (2025). Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors.

- CD ComputaBio. (n.d.). GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial.

- MDPI. (n.d.). An Effective MM/GBSA Protocol for Absolute Binding Free Energy Calculations: A Case Study on SARS-CoV-2 Spike Protein and the Human ACE2 Receptor.

- Peng's Lab. (n.d.).

- ACS Publications. (2022).

- YouTube. (2020).

- Adv. Comp. Res. (n.d.). Computer Aided Drug Designing.

- BOC Sciences. (2025). The Chemical Synthesis Potential of this compound.

- PubMed Central. (n.d.).

- ResearchGate. (2025). Spectroscopic Studies and Structure of 4-(3-Benzoylthioureido)benzoic Acid.

- YouTube. (2020).

- Reddit. (2024).

- YouTube. (2025). How to Create Ligand Topologies | Ligand Parameterization | AmberTools GAFF, GROMACS, OPLS, CHARMM.

- PubMed Central. (n.d.). Accelerating therapeutic protein design with computational approaches toward the clinical stage.

- BOC Sciences. (n.d.). The Role of this compound in Diagnostic Reagent Development.

- IJARSCT. (2025).

- PubMed Central. (n.d.). Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes.

- Sigma-Aldrich. (n.d.). 4-THIOUREIDO-BENZOIC ACID AldrichCPR.

- BOC Sciences. (n.d.). Custom Synthesis of 4-(3-Benzyl-thioureido)

- PubMed. (n.d.). trans-3-Benzyl-4-hydroxy-7-chromanylbenzoic acid derivatives as antagonists of the leukotriene B4 (LTB4) receptor.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Accelerating therapeutic protein design with computational approaches toward the clinical stage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

- 8. cacrdelhi.com [cacrdelhi.com]

- 9. youtube.com [youtube.com]

- 10. Small molecule force field parametrization for atomistic Molecular Dynamics simulations — HBP Brain Simulation Platform Guidebook 0.1.1 documentation [humanbrainproject.github.io]

- 11. reddit.com [reddit.com]

- 12. Parameterization of Large Ligands for Gromacs Molecular Dynamics Simulation with LigParGen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. peng-lab.org [peng-lab.org]

- 17. An Effective MM/GBSA Protocol for Absolute Binding Free Energy Calculations: A Case Study on SARS-CoV-2 Spike Protein and the Human ACE2 Receptor [mdpi.com]

- 18. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Laboratory Synthesis of 4-(3-Benzyl-thioureido)-benzoic acid

Abstract

This document provides a detailed protocol for the synthesis of 4-(3-Benzyl-thioureido)-benzoic acid, a molecule of interest for researchers in medicinal chemistry and drug development. The synthesis is achieved through the nucleophilic addition of 4-aminobenzoic acid to benzyl isothiocyanate. This guide offers a step-by-step methodology, an in-depth explanation of the reaction mechanism, and comprehensive procedures for purification and characterization. The protocol is designed to be self-validating, with clear benchmarks for success at each stage. All procedural choices are rationalized based on established chemical principles and supported by authoritative references.

Introduction and Scientific Context

Thiourea derivatives are a class of organic compounds with a wide spectrum of biological activities, including potential antitumor, antibacterial, and antiviral properties.[1][2] The presence of the thiourea moiety (–NH–C(S)–NH–) allows for diverse chemical interactions, making these compounds versatile scaffolds in drug design. This compound incorporates this functional group, linking a benzyl group and a benzoic acid moiety. This structure presents multiple points for potential biological interactions and further chemical modification.

The synthesis of this compound is a foundational technique in organic chemistry, illustrating a classic nucleophilic addition reaction. A thorough understanding of this protocol provides researchers with a valuable tool for creating a library of related compounds for structure-activity relationship (SAR) studies.

Reaction Mechanism and Rationale

The synthesis of this compound proceeds via the nucleophilic attack of the amino group of 4-aminobenzoic acid on the electrophilic carbon atom of the isothiocyanate group of benzyl isothiocyanate.

The key steps are:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of 4-aminobenzoic acid attacks the central carbon atom of the isothiocyanate group. This carbon is highly electrophilic due to the electron-withdrawing nature of the adjacent sulfur and nitrogen atoms.

-

Proton Transfer: A proton is transferred from the attacking nitrogen atom to the nitrogen atom of the isothiocyanate group, resulting in the formation of the stable thiourea linkage.

The choice of a polar aprotic solvent, such as acetone, is crucial as it can solvate the reactants and facilitate the reaction without participating in it. Heating the reaction mixture under reflux provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-Aminobenzoic acid | Reagent Grade, ≥99% | Sigma-Aldrich | |

| Benzyl isothiocyanate | 98% | Sigma-Aldrich | Pungent odor, handle in a fume hood. |

| Acetone | ACS Grade | Fisher Scientific | Anhydrous is preferred but not essential. |

| Ethanol | 95% or Absolute | Fisher Scientific | For recrystallization. |

| Hydrochloric Acid (HCl) | Concentrated | Fisher Scientific | For acidification if necessary. |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Magnetic stir bar

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter flask

-

Melting point apparatus

-

FTIR spectrometer

-

NMR spectrometer

Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.37 g (10 mmol) of 4-aminobenzoic acid in 30 mL of acetone.

-

To this solution, add 1.49 g (10 mmol) of benzyl isothiocyanate dropwise with continuous stirring.

-

Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.

-

-

Reaction Monitoring:

-

Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The formation of a white precipitate indicates the progress of the reaction.

-

-

Isolation of Crude Product:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The crude product will precipitate out of the solution. If precipitation is incomplete, the solution can be cooled further in an ice bath.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with a small amount of cold acetone to remove any unreacted starting materials.

-

-

Purification by Recrystallization:

-

Transfer the crude product to a beaker and dissolve it in a minimum amount of hot ethanol.[3]

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered to remove the charcoal.

-

Allow the solution to cool slowly to room temperature, which will promote the formation of well-defined crystals.

-

Further cool the solution in an ice bath to maximize the yield of the recrystallized product.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.

-

-

Drying:

-

Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

-

Characterization and Validation

The successful synthesis of this compound should be confirmed through the following analytical techniques:

Physical Properties

| Property | Expected Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | Approximately 210-220 °C (based on similar structures)[4] |

| Yield | Typically 70-85% |

Spectroscopic Data

-

Infrared (IR) Spectroscopy (KBr Pellet):

-

N-H stretch: A broad peak in the region of 3200-3400 cm⁻¹.[4]

-

C=O stretch (Carboxylic Acid): A strong absorption band around 1680-1700 cm⁻¹.[5][6]

-

C=S stretch: A peak in the range of 1200-1300 cm⁻¹.

-

Aromatic C-H stretch: Peaks around 3000-3100 cm⁻¹.

-

Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆, 400 MHz):

-

δ ~12.5-13.0 ppm: (s, 1H, -COOH), a broad singlet for the carboxylic acid proton.

-

δ ~9.5-10.0 ppm: (s, 2H, -NH-C(S)-NH-), two singlets for the thiourea protons.

-

δ ~7.9 ppm: (d, 2H, Ar-H), doublet for the two aromatic protons ortho to the carboxylic acid group.

-

δ ~7.6 ppm: (d, 2H, Ar-H), doublet for the two aromatic protons meta to the carboxylic acid group.

-

δ ~7.2-7.4 ppm: (m, 5H, Ar-H), multiplet for the five protons of the benzyl group.

-

δ ~4.8 ppm: (d, 2H, -CH₂-), doublet for the benzylic protons.

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆, 100 MHz):

-

δ ~181 ppm: (-C=S), thiocarbonyl carbon.

-

δ ~167 ppm: (-COOH), carboxylic acid carbon.

-

δ ~125-145 ppm: Aromatic carbons.

-

δ ~48 ppm: (-CH₂-), benzylic carbon.

-

Safety Precautions and Waste Disposal

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

-

Fume Hood: Conduct the experiment in a well-ventilated fume hood, especially when handling benzyl isothiocyanate, which is a lachrymator and has a pungent odor.

-

Waste Disposal: Dispose of all organic solvents and solid waste in appropriately labeled containers as per institutional guidelines. Aqueous waste should be neutralized before disposal.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete reaction. | Extend the reflux time and monitor by TLC. |

| Loss of product during work-up. | Ensure efficient filtration and transfer of solids. | |

| Oily Product | Impurities present. | Repeat the recrystallization step. |

| Broad Melting Point Range | Impure product. | Recrystallize again from a suitable solvent. |

Conclusion

This protocol provides a reliable and reproducible method for the synthesis of this compound. By following these detailed steps and understanding the underlying chemical principles, researchers can confidently prepare this compound for further investigation in their respective fields. The characterization data provided serves as a benchmark for validating the identity and purity of the final product.

References

-

Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents. (2009). Bioorganic & Medicinal Chemistry. [Link]

-

Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study. (2023). BMC Oral Health. [Link]

-

Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

- Armarego, W. L. F., & Perrin, D. D. (2009).

-

IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. (n.d.). ResearchGate. [Link]

-

FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA). (n.d.). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Investigating the Anticancer Potential of 4-(3-Benzyl-thioureido)-benzoic acid

An Application Guide for Researchers

Introduction

The search for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry and oncology. Within this landscape, compounds featuring thiourea and benzoic acid moieties have garnered significant attention due to their diverse pharmacological activities, including potent antitumor effects[1][2]. The thiourea scaffold (-NH-C(S)-NH-) is a versatile pharmacophore known for its ability to form strong hydrogen bonds and coordinate with metal ions in metalloenzymes, while benzoic acid derivatives can mimic substrates of key cellular receptors and enzymes[1].